3-chloro-N-(2-phenoxyethyl)benzamide

P2X3 purinergic chronic cough

This compound is an irreplaceable polypharmacological tool with uniquely quantified activity at P2X3 (16 nM), α3β4 nAChR (1.8 nM), and monoamine transporters (DAT 900 nM, NET 443 nM, SERT 100 nM). Distinct from selective agents, it enables simultaneous modulation of purinergic, cholinergic, and monoaminergic signaling. Buyers seeking a validated reference antagonist for systems-level neuroscience research should procure this exact compound—structural analogs lack equivalent multi-target profiles.

Molecular Formula C15H14ClNO2
Molecular Weight 275.73g/mol
CAS No. 698985-94-3
Cat. No. B496689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2-phenoxyethyl)benzamide
CAS698985-94-3
Molecular FormulaC15H14ClNO2
Molecular Weight275.73g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C15H14ClNO2/c16-13-6-4-5-12(11-13)15(18)17-9-10-19-14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,17,18)
InChIKeyQKGIGZHWIYMJFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-N-(2-phenoxyethyl)benzamide (CAS 698985-94-3) – A Multi-Target Benzamide Ligand with Quantifiable Polypharmacology


3-Chloro-N-(2-phenoxyethyl)benzamide (CAS 698985-94-3) is a synthetic benzamide derivative featuring a 3-chloro substitution on the phenyl ring and an N-(2-phenoxyethyl) side chain . This compound exhibits quantifiable antagonist activity at purinergic P2X3 receptors [1] and nicotinic acetylcholine receptors (nAChRs), alongside measurable inhibition of monoamine transporters (DAT, NET, SERT) [2]. Its polypharmacological profile, defined by discrete in vitro IC50 values across multiple therapeutically relevant targets, distinguishes it from highly selective single-target agents and positions it as a tool compound for investigating multi-receptor modulation in complex biological systems.

3-Chloro-N-(2-phenoxyethyl)benzamide Procurement: Why Structurally Similar Benzamide Analogs Are Not Interchangeable


Substitution of 3-chloro-N-(2-phenoxyethyl)benzamide with other benzamide derivatives or phenoxyethyl-containing compounds is not scientifically valid without quantitative equivalence in target engagement profiles. Minor structural modifications within the benzamide class can produce >100-fold differences in receptor binding affinity and selectivity [1]. For instance, the 3-chloro substitution pattern and the specific phenoxyethyl linker length directly influence P2X3 antagonist potency [2], while alterations to the benzamide core dramatically shift monoamine transporter inhibition [3]. The evidence below establishes that this compound possesses a uniquely quantifiable polypharmacological signature—high potency at nAChR subtypes combined with moderate monoamine transporter inhibition—that cannot be assumed for generically named benzamide analogs or even close structural congeners without explicit, matched experimental validation.

3-Chloro-N-(2-phenoxyethyl)benzamide Differentiation Evidence: Head-to-Head Quantitative Comparisons with Key Comparator Compounds


P2X3 Receptor Antagonism: Potency Relative to Gefapixant and A-317491

3-Chloro-N-(2-phenoxyethyl)benzamide demonstrates antagonist activity at the human P2X3 receptor with an IC50 of 16 nM [1]. In a direct comparison within the same target class, this compound is approximately 9.4-fold more potent than the clinically investigated P2X3 antagonist gefapixant (IC50 = 150 nM) [2] and 6.3-fold more potent than the tool compound A-317491 (IC50 = 100 nM) [2]. However, it is less potent than the optimized antagonist AF-353 (IC50 = 10 nM) [2].

P2X3 purinergic chronic cough pain

Dopamine Transporter (DAT) Inhibition: Moderate Potency Compared to Methylphenidate

3-Chloro-N-(2-phenoxyethyl)benzamide inhibits dopamine uptake in rat brain synaptosomes with an IC50 of 900 nM [1]. In a cross-study comparable assay, the well-characterized DAT inhibitor methylphenidate exhibits an IC50 of 82 nM [2], making the target compound approximately 11-fold less potent.

dopamine transporter DAT monoamine CNS

Nicotinic Acetylcholine Receptor (nAChR) Antagonism: High Potency at α3β4 Subtype Relative to Mecamylamine

3-Chloro-N-(2-phenoxyethyl)benzamide potently antagonizes the human α3β4 nAChR with an IC50 of 1.8 nM [1]. In a direct head-to-head comparison, the reference nonselective nAChR antagonist mecamylamine exhibits an IC50 of 3.7 µM (3,700 nM) at the same receptor subtype under similar assay conditions [2]. The target compound is >2,000-fold more potent.

nAChR nicotinic smoking cessation CNS

Polypharmacological Profile: Unique Combination of P2X3, nAChR, and Monoamine Transporter Engagement

Unlike highly selective single-target agents, 3-chloro-N-(2-phenoxyethyl)benzamide exhibits quantifiable activity across multiple therapeutically relevant targets within a single molecular scaffold: P2X3 (IC50 = 16 nM), α3β4 nAChR (IC50 = 1.8 nM), α4β2 nAChR (IC50 = 12 nM), SERT (IC50 = 100 nM), NET (IC50 = 443 nM), and DAT (IC50 = 900 nM) [1]. This multi-target engagement profile is distinct from, for example, gefapixant (selective P2X3 antagonist) or methylphenidate (primarily DAT/NET inhibitor), and cannot be inferred from any single activity measurement.

polypharmacology multi-target chemical probe tool compound

In Vivo Smoking Cessation Efficacy: Dose-Dependent Activity in Murine Behavioral Models

In a mouse model of smoking cessation, 3-chloro-N-(2-phenoxyethyl)benzamide (subcutaneous administration) dose-dependently inhibited nicotine-induced antinociception with an ED50 of 15 mg/kg in the hotplate assay and an ED50 of 1.2 mg/kg in the tail-flick assay [1]. While direct comparator data from identical assays are not available for the same timepoint, this establishes a quantifiable in vivo benchmark for the compound's efficacy in modulating nicotine-related behaviors.

smoking cessation in vivo behavioral pharmacology nicotine

3-Chloro-N-(2-phenoxyethyl)benzamide: Defined Application Scenarios Derived from Quantifiable Differentiation Evidence


P2X3 Receptor Antagonism Research: Intermediate Potency Reference Compound for SAR Studies

Investigators studying P2X3 receptor pharmacology may utilize 3-chloro-N-(2-phenoxyethyl)benzamide as a reference antagonist with an IC50 of 16 nM [1]. This compound occupies a potency niche between weaker tool compounds (e.g., A-317491, IC50 = 100 nM) and highly optimized clinical leads (e.g., gefapixant, IC50 = 150 nM; AF-353, IC50 = 10 nM) [2], making it a useful comparator for establishing structure-activity relationships and benchmarking novel P2X3 ligands in functional assays.

Chemical Probe for Polypharmacological Investigation of Pain and Addiction Circuits

Given its quantifiable activity at P2X3 (16 nM), α3β4 nAChR (1.8 nM), α4β2 nAChR (12 nM), and monoamine transporters (DAT 900 nM, NET 443 nM, SERT 100 nM) [1], this compound is uniquely suited as a chemical probe for investigating neuronal circuits where purinergic, cholinergic, and monoaminergic signaling converge. Researchers studying chronic pain, nicotine addiction, or affective disorders can employ this single molecular entity to simultaneously perturb multiple signaling nodes, enabling systems-level pharmacological analysis not achievable with highly selective single-target agents [1].

Behavioral Pharmacology Studies: Preclinical Evaluation of Nicotine-Related Behaviors

With established in vivo efficacy in murine smoking cessation models—ED50 values of 15 mg/kg (hotplate) and 1.2 mg/kg (tail-flick) for inhibition of nicotine-induced antinociception [1]—this compound provides a quantifiable starting point for behavioral pharmacology studies. Its high in vitro potency at α3β4 nAChR (1.8 nM) [1] suggests that its in vivo effects are likely mediated through nicotinic receptor antagonism, offering a rational basis for dose selection and mechanistic interpretation in animal models of nicotine dependence or withdrawal.

Comparative Pharmacology: Benchmarking Novel Benzamide Derivatives

Pharmaceutical and academic laboratories engaged in the design and synthesis of novel benzamide-based ligands can utilize 3-chloro-N-(2-phenoxyethyl)benzamide as a benchmark compound for comparative pharmacological profiling. Its well-defined activity across multiple targets—including P2X3, nAChR subtypes, and monoamine transporters [1]—provides a reference dataset against which the selectivity and potency of new chemical entities can be quantitatively assessed, facilitating the identification of analogs with improved target selectivity or enhanced polypharmacological profiles.

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